
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine
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Overview
Description
(S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a tert-butyl ester group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by morpholine.
Esterification: The final step involves the esterification of the piperidine-morpholine intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), yielding the free piperidine amine. This intermediate is pivotal for further functionalization in drug candidates like PI3Kδ inhibitors :
This compoundTFA(S)-3-(morpholin-4-ylcarbonyl)piperidine+CO2+t-BuOH
Stereospecific Modifications
The chiral center at C3 is preserved during synthesis. Enzymatic or asymmetric catalytic methods ensure high enantiomeric excess (>98%), critical for bioactive molecule development .
Stability and Handling
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Thermal Stability : Stable under inert atmospheres up to 150°C .
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Solubility : Soluble in dichloromethane, DMF, and THF; sparingly soluble in water .
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Storage : Maintain at room temperature in airtight containers to prevent Boc group hydrolysis .
Research Advancements
Recent studies highlight its utility in:
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Kinase Inhibitor Development : As a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib analogs .
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Immunomodulatory Agents : Demonstrated efficacy in lupus nephritis models via PI3Kδ inhibition .
Challenges and Optimizations
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Stereochemical Purity : Requires chiral chromatography or enzymatic resolution during synthesis .
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Scale-Up : Biocatalytic methods using ketoreductases improve yield and reduce waste compared to classical resolution .
This compound’s versatility in medicinal chemistry underscores its importance in developing targeted therapies, with ongoing research focused on optimizing synthetic routes and expanding therapeutic applications.
Scientific Research Applications
Therapeutic Potential
The primary applications of (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine are found in the development of novel therapeutics for diseases such as cancer and autoimmune disorders. Research has indicated that derivatives of this compound may act as effective inhibitors of specific protein interactions crucial for disease progression.
Case Study: PI3Kδ Inhibitors
Recent studies have highlighted the role of piperidine derivatives, including those related to this compound, as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). These inhibitors have shown promise in treating systemic lupus erythematosus (SLE) and lupus nephritis by modulating immune responses and reducing tissue damage. In preclinical models, these compounds demonstrated efficacy comparable to established immunosuppressants like mycophenolate mofetil, indicating a significant therapeutic potential in autoimmune conditions .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of specific substituents on the piperidine ring has been linked to enhanced biological activity.
Table 1: Structure-Activity Relationships of Piperidine Derivatives
Compound | Substituent | IC50 (μM) | Activity Description |
---|---|---|---|
A | Morpholine | 2.7 | Strong inhibitor of MLL-r leukemia cells |
B | Phenyl | 1.6 | Effective against AF9-DOT1L interaction |
C | Alkyl | >10 | Reduced activity observed |
Research has shown that compounds with a morpholine substituent exhibit potent inhibitory effects on various cancer cell lines, including those with MLL rearrangements. The modification of substituents can significantly alter the compound's efficacy and selectivity, highlighting the importance of SAR studies in drug design .
Pharmacological Insights
The pharmacological characterization of this compound derivatives has revealed their potential as chemical probes for studying protein-protein interactions involved in cancer and other diseases.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain piperidine derivatives can inhibit the proliferation of acute myeloid leukemia cells with low IC50 values, suggesting their utility as leads for further drug development. The ability to selectively target specific pathways makes these compounds valuable for both research and therapeutic applications .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic linezolid.
Sulfonimidates: Organosulfur compounds with similar structural features.
tert-Butanesulfinamide: Used in asymmetric synthesis of N-heterocycles.
Biological Activity
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a morpholine group and a Boc (tert-butoxycarbonyl) protecting group. The molecular formula is C_{14}H_{23N_2O_3 with a molecular weight of approximately 271.35 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
1. Acetylcholinesterase Inhibition
One significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Compounds similar to this compound have demonstrated varying degrees of AChE inhibition:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
5c | 0.50 | eeAChE |
7c | 2.5 | eqBuChE |
7a | 20.4 | eeAChE |
In vitro studies have shown that derivatives of piperidine can selectively inhibit AChE, indicating potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders .
2. Anticancer Activity
The compound's anticancer potential has been explored through various assays against cancer cell lines, notably breast cancer cells (MCF7). In these studies, several derivatives exhibited significant cytotoxicity:
Compound | IC50 (µg/ml) | Cell Line |
---|---|---|
5 | <10 | MCF7 |
12 | <10 | MCF7 |
15 | <10 | MCF7 |
Compounds like 15 showed promising results by inducing apoptosis in cancer cells, suggesting that modifications to the piperidine structure can enhance anticancer properties .
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : Compounds in this class can bind to active sites of enzymes such as AChE and Pin1, disrupting their function.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Molecular docking studies have revealed that these compounds interact with specific residues in target proteins, influencing their activity and stability .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of piperidine derivatives in various biological contexts:
- Alzheimer's Disease Models : The ability of these compounds to inhibit AChE suggests their potential use in managing symptoms associated with Alzheimer's disease.
- Cancer Treatment : The anticancer activity observed in cell line studies indicates that further development could lead to effective therapies for breast cancer.
- Structure-Activity Relationships : Research into SAR has identified key structural features that enhance biological activity, guiding future synthesis efforts.
Properties
Molecular Formula |
C15H26N2O4 |
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Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
RHFGGQQZSTVPEZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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